molecular formula C12H10BrNO2 B12840319 (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol

Cat. No.: B12840319
M. Wt: 280.12 g/mol
InChI Key: ONMWKEMOOLJQOB-UHFFFAOYSA-N
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Description

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol is an organic compound that features a bromopyridine moiety linked to a phenylmethanol group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine-2-ol and 3-hydroxybenzyl alcohol.

    Etherification Reaction: The 5-bromopyridine-2-ol is reacted with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of (3-((5-Bromopyridin-2-yl)oxy)phenyl)aldehyde or (3-((5-Bromopyridin-2-yl)oxy)benzoic acid.

    Reduction: Formation of (3-((5-Pyridin-2-yl)oxy)phenyl)methanol.

    Substitution: Formation of (3-((5-Aminopyridin-2-yl)oxy)phenyl)methanol or (3-((5-Thiopyridin-2-yl)oxy)phenyl)methanol.

Scientific Research Applications

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, or cellular assays.

Mechanism of Action

The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The bromopyridine moiety can interact with the active site of the target protein, while the phenylmethanol group can enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-Chloropyridin-2-yl)oxy)phenyl)methanol
  • (3-((5-Fluoropyridin-2-yl)oxy)phenyl)methanol
  • (3-((5-Methylpyridin-2-yl)oxy)phenyl)methanol

Uniqueness

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

[3-(5-bromopyridin-2-yl)oxyphenyl]methanol

InChI

InChI=1S/C12H10BrNO2/c13-10-4-5-12(14-7-10)16-11-3-1-2-9(6-11)8-15/h1-7,15H,8H2

InChI Key

ONMWKEMOOLJQOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Br)CO

Origin of Product

United States

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